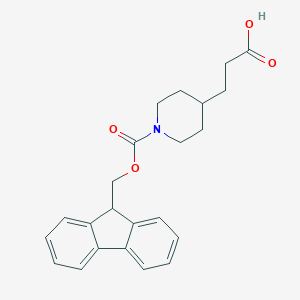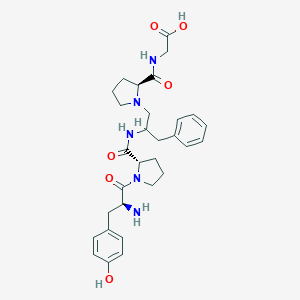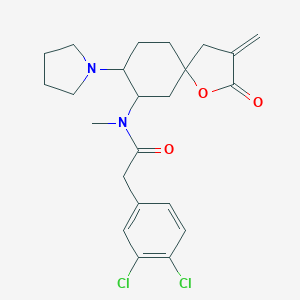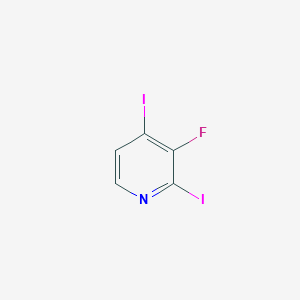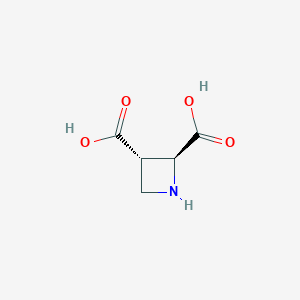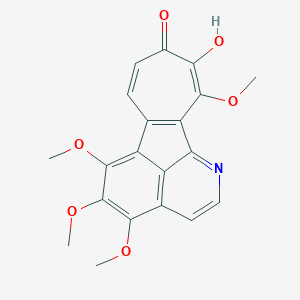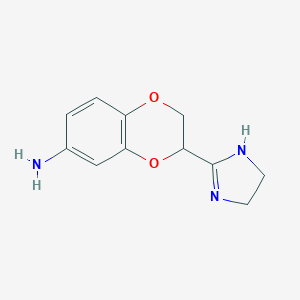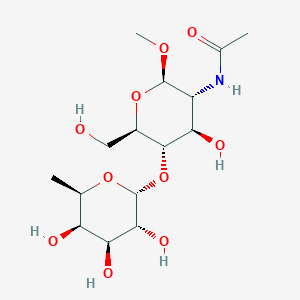
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside, also known as FucNAC, is a complex carbohydrate that is commonly found in the cell walls of bacteria and fungi. It is a type of glycan, which is a sugar molecule that is attached to a protein or lipid. FucNAC has been the subject of scientific research due to its potential applications in medicine, biotechnology, and other fields.
Mécanisme D'action
The mechanism of action of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside is not fully understood, but it is believed to interact with the immune system in a variety of ways. It may act as a molecular signal to activate immune cells, or it may enhance the ability of immune cells to recognize and destroy pathogens or cancer cells.
Biochemical and Physiological Effects
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has also been shown to enhance the activity of immune cells, such as macrophages and T cells. Additionally, Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has several advantages for lab experiments, including its ability to enhance the immune response and its anti-inflammatory properties. However, Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside can be difficult to synthesize and purify, which may limit its use in certain experiments. Additionally, Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside may have variable effects depending on the specific application, which may require further study.
Orientations Futures
There are several future directions for research on Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside. One area of interest is the development of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside-based vaccines and immunotherapies for infectious diseases and cancer. Another area of interest is the study of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside's interactions with the immune system, which may provide insights into the development of new immunotherapies. Additionally, further research is needed to fully understand the mechanism of action of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis uses enzymes to catalyze the reaction. Both methods have advantages and limitations, and the choice of method depends on the specific application of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside.
Applications De Recherche Scientifique
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has been studied for its potential applications in medicine, particularly in the development of vaccines and immunotherapies. It has been shown to enhance the immune response to certain pathogens, such as bacteria and viruses, and may be useful in the treatment of infectious diseases. Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has also been studied for its potential role in cancer immunotherapy, as it may be able to stimulate the immune system to attack cancer cells.
Propriétés
Numéro CAS |
153756-68-4 |
|---|---|
Nom du produit |
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside |
Formule moléculaire |
C15H27NO10 |
Poids moléculaire |
381.38 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-7(4-17)25-14(23-3)8(10(13)20)16-6(2)18/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18)/t5-,7-,8-,9+,10-,11+,12-,13-,14-,15-/m1/s1 |
Clé InChI |
ZBSRIKGSJPSPCA-RTVQIOGGSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC)CO)O)O)O |
Autres numéros CAS |
153756-68-4 |
Synonymes |
alpha-D-Fuc(1-4)-beta-D-GlcNAc-OMe Fuc(1-4)GlcNAc-OMe methyl alpha-D-fucopyranosyl(1-4)-2-acetamido-2-deoxy-beta-D-glucopyranoside methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



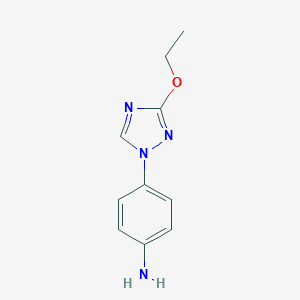
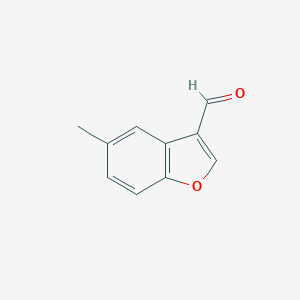
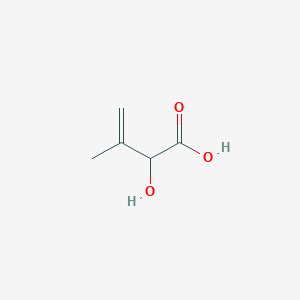
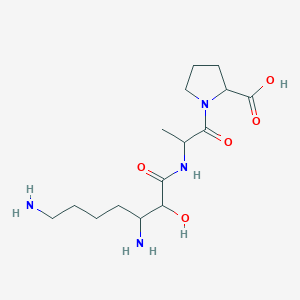
![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
